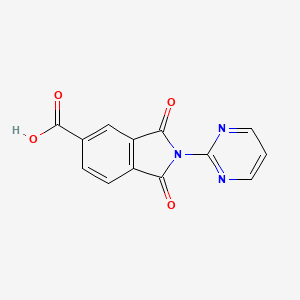

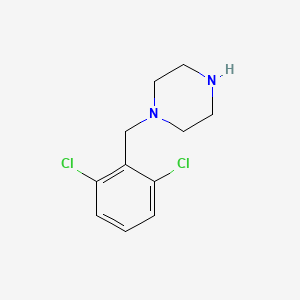

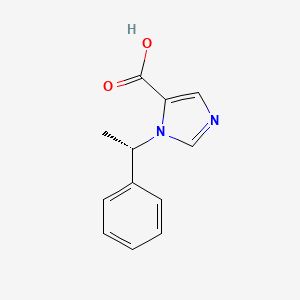

![molecular formula C20H18N2O2 B1332541 1-[2-(2,3-二氢-吲哚-1-基)-2-氧代-乙基]-2-甲基-1H-吲哚-3-甲醛 CAS No. 433963-38-3](/img/structure/B1332541.png)

1-[2-(2,3-二氢-吲哚-1-基)-2-氧代-乙基]-2-甲基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" is a complex molecule that appears to be derived from indole-3-carbaldehyde, a versatile building block in organic synthesis. Indole-3-carbaldehyde itself has been studied for various reactions and applications, including as a tyrosinase inhibitor , in the synthesis of trisubstituted indoles , and in the generation of nitrones and subsequent cycloaddition reactions .

Synthesis Analysis

The synthesis of related indole derivatives often involves reactions with electrophilic or nucleophilic reagents. For instance, indol-3-yl-carbaldehyde oximes react with electrophilic alkenes/alkynes to afford isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the 2-position with various nucleophiles, leading to 2,3,6-trisubstituted indoles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a fused indole system, as seen in the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles from indole-3-carbaldehyde . The presence of a 2,3-dihydro-indolyl group suggests a partially saturated indole ring, which could influence the compound's reactivity and electronic properties.

Chemical Reactions Analysis

Indole-3-carbaldehyde derivatives can undergo various chemical reactions. For example, treatment with epichlorohydrin can lead to aldehydes with an oxirane ring, which can further react with active methylene compounds to give crotonic condensation products . These reactions demonstrate the reactivity of the aldehyde group and the potential for ring-opening or heterocyclization under different conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" are not detailed in the provided papers, indole-3-carbaldehyde itself is known to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential biological activity . The aldehyde group is crucial for this activity, and modifications to the indole core can lead to a variety of physical and chemical properties, depending on the substituents and structural changes.

科学研究应用

抗菌活性

- 吲哚衍生物的合成和抗菌活性:Vijaya Laxmi 和 Rajitha(2010 年)的一项研究涉及合成 1H-吲哚-3-甲醛衍生物并测试其抗菌活性。这些化合物对白色念珠菌和皱纹念珠菌表现出良好的抗真菌活性,对枯草芽孢杆菌、金黄色葡萄球菌和大肠杆菌等细菌表现出中等的活性 (Vijaya Laxmi 和 Rajitha,2010 年)。

生物学评估

- 吲哚衍生物的合成和生物学评估:Muralikrishna 等人(2014 年)合成了吲哚衍生物并对其生物活性进行了表征。使用琼脂扩散法对这些化合物的抗菌活性进行了筛选 (Muralikrishna 等人,2014 年)。

反应研究

- 与活性亚甲基化合物的反应研究:Suzdalev 和 Den'kina(2011 年)研究了吲哚-3-甲醛与表氯醇的反应以及与其他化合物的进一步反应。这项研究有助于理解类似吲哚衍生物的化学性质和潜在应用 (Suzdalev 和 Den'kina,2011 年)。

合成技术

- 1,2-二氢-3H-吲哚-3-酮的合成:Bourlot 等人(1994 年)探索了取代的 1H-吲哚-3-甲醛的 Baeyer-Villiger 重排以合成 1,2-二氢-3H-吲哚-3-酮,揭示了与类似化合物相关的新的合成方法 (Bourlot 等人,1994 年)。

抗癌活性

- N-芳基化吲哚衍生物的多功能合成:Anwar 等人(2023 年)的一项研究证明了吲哚衍生的苯并咪唑和苯并噻唑的合成,显示出作为抗癌剂的功效。这表明类似吲哚化合物的潜在药用应用 (Anwar 等人,2023 年)。

催化应用

- 钯环的合成和催化应用:Singh 等人(2017 年)关于从吲哚-3-甲醛衍生物合成钯环的研究表明了作为化学反应催化剂的应用,表明了潜在的工业应用 (Singh 等人,2017 年)。

酪氨酸酶抑制

- 吲哚-3-甲醛的酪氨酸酶抑制:Shimizu 等人(2003 年)从真菌 YL185 中分离出吲哚-3-甲醛作为酪氨酸酶抑制剂,表明其在黑色素抑制和化妆品应用中的潜力 (Shimizu 等人,2003 年)。

未来方向

属性

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14-17(13-23)16-7-3-5-9-19(16)22(14)12-20(24)21-11-10-15-6-2-4-8-18(15)21/h2-9,13H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCBRHYERQRUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354824 |

Source

|

| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

433963-38-3 |

Source

|

| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

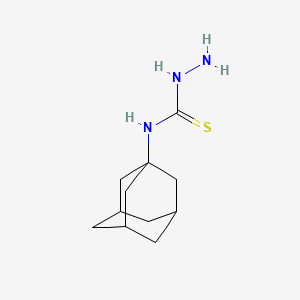

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

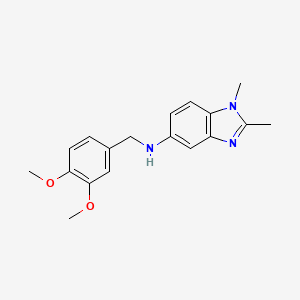

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)